![molecular formula C12H11Cl2N3O2 B6344829 Ethyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate CAS No. 1264039-24-8](/img/structure/B6344829.png)
Ethyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate, commonly referred to as EDPC, is a compound used in various scientific and laboratory applications. It is a white crystalline powder that is soluble in water and organic solvents. EDPC is an important tool in the synthesis of various organic compounds, and has been used in a variety of research applications.
Scientific Research Applications
Antimicrobial and Anticancer Activity
A series of compounds synthesized from ethyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate exhibited significant antimicrobial and anticancer activities. Some compounds showed higher anticancer activity than the reference drug doxorubicin (Hafez, El-Gazzar, & Al-Hussain, 2016).
Synthesis of Heterocyclic Compounds
This compound has been used in the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones, demonstrating its utility in creating heterocyclic compounds with potential applications in various fields (Lebedˈ, Mozgovaya, Kos, & Vovk, 2012).
Efficient Synthesis Under Ultrasound Irradiation
A method for synthesizing ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates using ultrasound irradiation resulted in high regioselectivity and significant reduction in reaction times (Machado, Lima, Rotta, Bonacorso, Zanatta, & Martins, 2011).
Cross-Coupling Reactions
Ethyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate was utilized in Sonogashira-type cross-coupling reactions, leading to the synthesis of various condensed pyrazoles. This showcases its potential in organic synthesis and pharmaceutical research (Arbačiauskienė, Vilkauskaitė, Šačkus, & Holzer, 2011).
Crystal Structure and Bioassays
The crystal structure of a compound synthesized from ethyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate was determined, showing potential for fungicidal and plant growth regulation activities (Minga, 2005).
Synthesis of Novel Fluorescent Molecules
Ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate, synthesized from the compound , was found to be a novel fluorescent molecule, indicating its potential in the development of new fluorophores (Wu, Chen, Li, Zou, Hu, & Yang, 2006).
Corrosion Inhibition
Pyrazole derivatives, synthesized from ethyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate, have been used as corrosion inhibitors for mild steel, useful in industrial applications (Dohare, Ansari, Quraishi, & Obot, 2017).
Mechanism of Action
Target of Action
Ethyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . .
Mode of Action
Pyrazole derivatives are generally known to interact with their targets, leading to changes that result in their antileishmanial and antimalarial activities .
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it can be inferred that it affects the biochemical pathways related to these diseases .
Result of Action
Given its antileishmanial and antimalarial activities, it can be inferred that it has significant effects at the molecular and cellular levels in these diseases .
properties
IUPAC Name |
ethyl 5-amino-1-(2,4-dichlorophenyl)pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O2/c1-2-19-12(18)9-6-11(15)17(16-9)10-4-3-7(13)5-8(10)14/h3-6H,2,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSHVKJAEYNIDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)N)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.